cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate
Overview
Description
cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is known for its unique structure, which includes a cyclobutyl ring substituted with a tert-butyl group, a hydroxyl group, and a carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate typically involves the reaction of tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with adjustments made to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamate group would produce an amine .
Scientific Research Applications
cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups are likely involved in hydrogen bonding and other interactions with biomolecules, which can influence the compound’s biological activity. Detailed studies on its mechanism of action are limited, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate: Similar structure but different stereochemistry.
tert-Butyl 3-hydroxycyclobutylcarbamate: Lacks the methyl group on the cyclobutyl ring.
tert-Butyl 3-methylcyclobutylcarbamate: Lacks the hydroxyl group.
Uniqueness: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is unique due to its specific stereochemistry and the presence of both hydroxyl and carbamate functional groups.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBARZYXJRKEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140484 | |
Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-12-7 | |
Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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